Angiotensin pentapeptide

描述

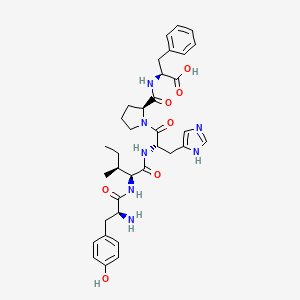

Angiotensin pentapeptide is a peptide that contains a total of 97 bonds, including 52 non-H bonds, 22 multiple bonds, 16 rotatable bonds, 5 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 carboxylic acid .

Synthesis Analysis

Angiotensin-I converting enzyme (ACE) is a two-domain dipeptidylcarboxypeptidase involved in regulating blood pressure via the kallikrein-kinin and renin-angiotensin-aldosterone complex . In one study, molecular dynamics simulations were used to exploit the interactions between ACE and its inhibitors . Another study purified ACE-inhibitory peptides from Argopecten irradians mantle enzymatic hydrolysates .Molecular Structure Analysis

The molecular structure of angiotensin pentapeptide has been studied using computational modeling . The secondary structures of the three inhibitor-protein complexes did not change significantly . Another study identified five novel angiotensin I-converting enzyme (ACE)-inhibitory peptides from stone fish (Actinopyga lecanora) hydrolysates .Chemical Reactions Analysis

Molecular dynamics investigations have been conducted on the interaction of human angiotensin-converting enzyme with tetrapeptide inhibitors . Another study optimized and characterized novel angiotensin-converting enzyme inhibitory peptides prepared by double enzymatic hydrolysis from Agaricus bisporus scraps .科学研究应用

Pain Regulation

Angiotensin-related peptides, including Angiotensin pentapeptide, have been found to play a significant role in pain regulation . These peptides exhibit various physiological effects via their receptors expressed throughout the body. Changes in the expression of Angiotensin system components at the site of a lesion can affect the local inflammatory response and pain transmission . Therefore, understanding the pain modulatory mechanisms of Angiotensin-related peptides and their receptors in several tissues and organs can aid in the development of drug therapies targeting the Angiotensin system .

Treatment of Neuropathic and Inflammatory Pain

Drugs that target the Angiotensin system, including those that act on Angiotensin pentapeptide receptors, have been demonstrated to be useful in treating neuropathic and inflammatory pain . This is due to the changes in the expression of Angiotensin system components under pathological conditions, which are involved in the development of neuropathy, inflammation, and their associated pain .

ACE Inhibitory Activity

Marine-derived Angiotensin-I converting enzyme (ACE) inhibitory peptides, including Angiotensin pentapeptide, have shown potent ACE inhibitory activity with no side effects . This discovery has attracted considerable research attention worldwide .

Antihypertensive Functional Foods or Dietary Supplements

A purified extract derived from Cyclina sinensis or the Angiotensin pentapeptide could potentially be incorporated in antihypertensive functional foods or dietary supplements . This is due to the potent ACE inhibitory activity of the Angiotensin pentapeptide .

作用机制

Mode of Action

The interaction of Angiotensin pentapeptide with its targets involves a complex process. Angiotensin pentapeptide is formed when Angiotensin II (Ang II) is cleaved by ACE2 . This peptide then binds to the Mas receptor, triggering a cascade of intracellular events . The binding of Angiotensin pentapeptide to the Mas receptor opposes many actions of the Ang II-AT1R axis .

Biochemical Pathways

The Renin-Angiotensin System (RAS) is a key hormonal system in the physiological regulation of blood pressure . The classic RAS comprises the ACE-Ang II-AT1R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS, in which Angiotensin pentapeptide plays a crucial role, is composed primarily of the ACE2-Ang-(1-7)-AT7R pathway that opposes many actions of the Ang II-AT1R axis .

Pharmacokinetics

They have two binding sites per ACE (high affinity “C”, lower affinity “N”) that have sub-nanomolar affinities and dissociation rates of hours . The bioavailability of these compounds can vary significantly, and they are often administered as prodrugs .

Result of Action

The result of the action of Angiotensin pentapeptide is primarily the regulation of blood pressure . By opposing the actions of the Ang II-AT1R axis, it promotes vasodilation, reduces water intake, decreases sodium retention, and mitigates oxidative stress, fibrosis, cellular growth, and inflammation .

Action Environment

The action of Angiotensin pentapeptide can be influenced by various environmental factors. For instance, changes in the redox status of the environment can affect angiotensin release . Moreover, local tissue and temperature changes can also influence the physiological regulation of angiotensin release .

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)/t21-,26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHGVQMTIJAUOM-RSGBUPOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200520 | |

| Record name | Angiotensin pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin pentapeptide | |

CAS RN |

52530-60-6 | |

| Record name | Angiotensin pentapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052530606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

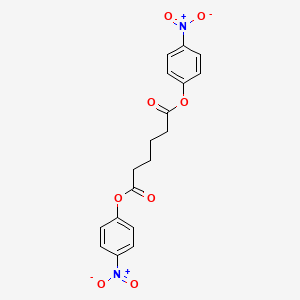

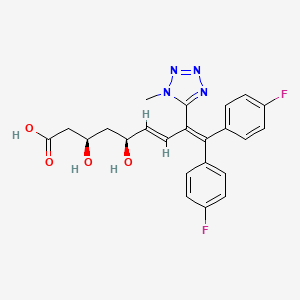

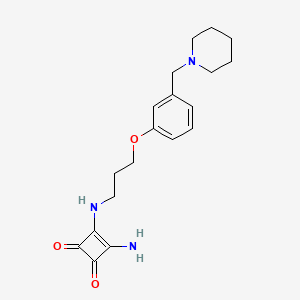

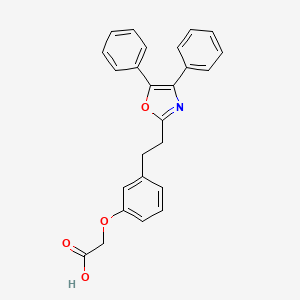

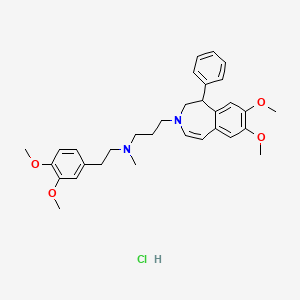

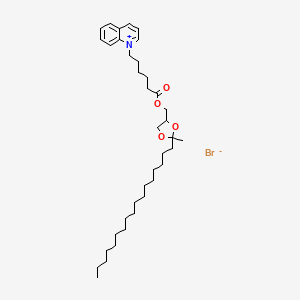

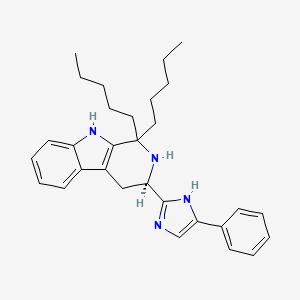

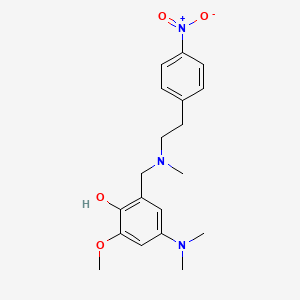

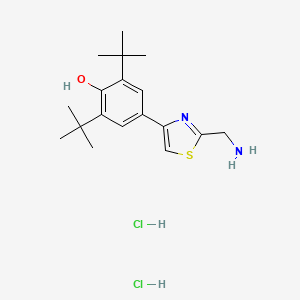

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)

![2,4-Dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid methyl ester](/img/structure/B1667341.png)